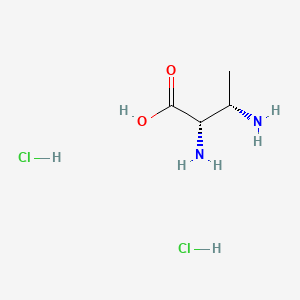
(2S,3S)-2,3-diaminobutanoic acid;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2,3-diaminobutanoic acid;dihydrochloride is a chiral amino acid derivative with the molecular formula C4H11Cl2N2O2. It is a dihydrochloride salt form of 2,3-diaminobutanoic acid, which is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-diaminobutanoic acid;dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as L-aspartic acid or its derivatives.
Amidation: The carboxyl group of the starting material is converted to an amide using reagents like ammonia or amines.
Reduction: The amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the amine with hydrochloric acid (HCl) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar steps as described above. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product quality .
化学反応の分析
Types of Reactions
(2S,3S)-2,3-diaminobutanoic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form different amine derivatives using reducing agents such as sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Substituted amino acid derivatives.
科学的研究の応用
(2S,3S)-2,3-diaminobutanoic acid;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active compounds and peptides.
Medicine: It is investigated for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of (2S,3S)-2,3-diaminobutanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in amino acid metabolism and protein synthesis.
Pathways: It participates in metabolic pathways related to amino acid biosynthesis and degradation.
類似化合物との比較
Similar Compounds
(2S,4R)-2-amino-4-cyano-4-[18F]fluorobutanoic acid: A glutamine derivative used in PET imaging for tumor diagnosis.
(2S,3S)-3-aminopyrrolidine-2-carboxylic acid;dihydrochloride: A similar amino acid derivative with different functional groups.
Uniqueness
(2S,3S)-2,3-diaminobutanoic acid;dihydrochloride is unique due to its specific chiral configuration and functional groups, which make it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its ability to undergo diverse chemical reactions and its wide range of applications in scientific research further highlight its importance .
特性
CAS番号 |
121054-30-6 |
|---|---|
分子式 |
C4H11ClN2O2 |
分子量 |
154.59 g/mol |
IUPAC名 |
(2S,3S)-2,3-diaminobutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-2(5)3(6)4(7)8;/h2-3H,5-6H2,1H3,(H,7,8);1H/t2-,3-;/m0./s1 |
InChIキー |
NEHFUDRQKLUYRZ-GVOALSEPSA-N |
SMILES |
CC(C(C(=O)O)N)N.Cl.Cl |
異性体SMILES |
C[C@@H]([C@@H](C(=O)O)N)N.Cl |
正規SMILES |
CC(C(C(=O)O)N)N.Cl |
同義語 |
121054-30-6; BUTANOICACID,2,3-DIAMINO-,HYDROCHLORIDE(1:2),(2R,3R)-REL-; (3S,2S)-2,3-Diaminobutyricacid2HCl; AK-55337; SC-10141; (2S,3S)-2,3-Diaminobutanoicaciddihydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















